1-Allyl-3-vinylimidazolium bromide

Hybrid monolithic columns Capillary liquid chromatography Ionic liquid cross-linker

1‑Allyl‑3‑vinylimidazolium bromide (CAS 1072788‑73‑8; synonym 1‑vinyl‑3‑allylimidazolium bromide, abbreviated AVIMBr or DVIMBr) is a diene‑functionalized imidazolium‑based ionic liquid (IL) monomer that carries one allyl and one vinyl substituent on the imidazolium ring [REFS‑1]. This dual‑olefin architecture permits orthogonal or sequential free‑radical polymerization, thiol‑ene cross‑linking, and surface grafting, making it a versatile building block for poly(ionic liquid)s, hybrid monoliths, and functional coatings [REFS‑2].

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
Cat. No. B8193344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-vinylimidazolium bromide
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC=CC[N+]1=CN(C=C1)C=C.[Br-]
InChIInChI=1S/C8H11N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1
InChIKeyZPMDZBOORVETFL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-vinylimidazolium Bromide: A Dual-Functional Ionic Liquid Monomer for Chromatographic Media, Membrane Separation, and Electrochemical Devices


1‑Allyl‑3‑vinylimidazolium bromide (CAS 1072788‑73‑8; synonym 1‑vinyl‑3‑allylimidazolium bromide, abbreviated AVIMBr or DVIMBr) is a diene‑functionalized imidazolium‑based ionic liquid (IL) monomer that carries one allyl and one vinyl substituent on the imidazolium ring [REFS‑1]. This dual‑olefin architecture permits orthogonal or sequential free‑radical polymerization, thiol‑ene cross‑linking, and surface grafting, making it a versatile building block for poly(ionic liquid)s, hybrid monoliths, and functional coatings [REFS‑2]. The bromide counter‑ion provides a synthetically convenient leaving group for post‑polymerization anion metathesis.

Why 1-Allyl-3-vinylimidazolium Bromide Cannot Be Replaced by Simpler Vinyl‑ or Allyl‑Only Imidazolium Bromides


Imidazolium IL monomers with a single polymerizable group (e.g., 1‑vinyl‑3‑ethylimidazolium bromide or 1‑allyl‑3‑methylimidazolium bromide) produce linear or lightly cross‑linked polyelectrolytes with limited architectural control. The simultaneous presence of two electronically distinct olefins in 1‑allyl‑3‑vinylimidazolium bromide enables the compound to act as both a cross‑linking agent and a functional monomer in one‑step polymerizations, yielding periodic hybrid structures with three‑fold higher bonded IL content and substantially enhanced specific surface area compared with conventional imidazolium‑embedded columns [REFS‑1]. In membrane applications, the allyl‑vinyl combination confers higher grafted chain density and superior fouling resistance relative to monomers bearing only a single vinyl group [REFS‑2]. These structural advantages are not replicable by simple post‑blending of mono‑functional analogs; the differential reactivity and spatial distribution of the two olefins are intrinsic to the monomer architecture.

Quantitative Differentiation Evidence for 1-Allyl-3-vinylimidazolium Bromide Relative to Closest Analogs


Three‑Fold Higher Bonded Ionic Liquid Content and Enhanced Surface Area in Periodic Hybrid Monoliths versus Conventional Imidazolium‑Embedded Monoliths

When 1‑allyl‑3‑vinylimidazolium bromide was employed simultaneously as a cross‑linker and organic functionalization reagent in a one‑pot free‑radical polymerization with POSS‑methacryl, the resulting periodic imidazolium‑bridged hybrid monolith incorporated a bonded amount of the ionic liquid that was three times higher than that of a conventional imidazolium‑embedded hybrid monolith prepared without the diene monomer design [REFS‑1]. The specific surface area of the new column reached 478 m² g⁻¹, and column efficiency attained 151 000 plates m⁻¹ for alkylbenzene probes [REFS‑1].

Hybrid monolithic columns Capillary liquid chromatography Ionic liquid cross-linker

Highest Water Flux and Superior Fouling Resistance in PVDF Membrane Distillation When Grafted with 1‑Vinyl‑3‑allylimidazolium Bromide Compared with Other Functional Monomers

In a comparative grafting study, PVDF membranes were surface‑modified with four different monomers: hydroxyethylmethacrylate, acrylic acid, 1‑vinyl‑3‑allylimidazolium bromide, and 1‑vinyl‑3‑hexylimidazolium bromide. Among all tested chemistries, the membrane grafted with 1‑vinyl‑3‑allylimidazolium bromide exhibited the highest water flux when challenged with real hydraulic fracturing produced water [REFS‑1]. The same membrane also demonstrated the lowest flux loss attributable to organic fouling, attributed to the charge‑balanced polyionic liquid architecture that simultaneously repels hydrophobic foulants via charged imidazolium moieties and resists wetting through hydrophobic chain segments [REFS‑1].

Membrane distillation Produced water treatment Antifouling grafting

Allyl‑Substituted Imidazolium Electrolytes Enable High Capacitance and Low Resistance Across a Wide Temperature Range in EDLCs, Outperforming Vinyl‑ and Alkyl‑Only Analogs

In a systematic evaluation of imidazolium‑based ionic liquids as EDLC electrolytes, cations bearing allyl substituents enabled high capacitance and low direct‑current internal resistance (DC‑IR) across a broad temperature window (243–298 K), despite their larger cation size and lower bulk ionic conductivity relative to 1‑ethyl‑3‑methylimidazolium (EMIm) controls [REFS‑1]. By contrast, imidazolium cations substituted exclusively with vinyl groups increased capacitance only at 298 K and caused a deterioration of capacitance and an increase in DC‑IR at 243 K; butenyl‑substituted cations degraded both capacitance and DC‑IR at both temperatures [REFS‑1]. Although this study evaluated diallylimidazolium (DAIm) rather than the mixed allyl‑vinyl monomer directly, the data establish that the allyl functionality is the key structural driver for low‑temperature EDLC performance, providing strong class‑level inference that 1‑allyl‑3‑vinylimidazolium bromide inherits this advantage through its allyl substituent [REFS‑1].

Electric double‑layer capacitors Ionic liquid electrolytes Allyl‑functionalized imidazolium

90.22% Capacity Retention Over 900 Cycles in Lithium–Sulfur Batteries Using a Poly(S‑co‑DVIMBr) Cathode – Differentiated Polysulfide Trapping Mechanism

Inverse vulcanization of elemental sulfur (S₈) with 1‑vinyl‑3‑allylimidazolium bromide (DVIMBr) produced a sulfur‑rich poly(ionic liquid) cathode, poly(S‑co‑DVIMBr). In Li–S cells, this cathode delivered 90.22% capacity retention after 900 charge–discharge cycles, a value attributed to the dual mechanism of covalent C–S bond formation and strong electrostatic adsorption of lithium polysulfides by imidazolium cations, as confirmed by DFT calculations [REFS‑1]. This performance is not achievable with non‑functionalized sulfur copolymers or with mono‑olefinic imidazolium monomers that cannot form the same cross‑linked, cation‑rich cathode architecture [REFS‑1].

Lithium–sulfur batteries Polysulfide shuttle suppression Sulfur‑rich poly(ionic liquid) cathode

Selective CO₂ Sensing via Photocrosslinkable Poly(1‑allyl‑3‑vinylimidazolium bromide): Linear Response and 0.05% Detection Limit

Poly(1‑allyl‑3‑vinylimidazolium bromide) (PAVB) was synthesized and in‑situ μ‑printed as a Fabry–Pérot interferometric sensor on an optical fiber tip. The PAVB sensor exhibited a linear response to CO₂ concentration in the range 0–20% (R² = 0.996) with a detection limit of 0.05% CO₂, sensitivity of ~35 pm %⁻¹ over 0–75% CO₂, and dynamic response times of 6.1 min (rise) and 8.0 min (fall) [REFS‑1][REFS‑2]. The selective CO₂ adsorption arises from reversible carbamate formation at the imidazolium C2 position—a mechanism dependent on the specific imidazolium architecture of the PAVB matrix [REFS‑2]. Non‑imidazolium or mono‑functional IL polymers lack this combination of photocrosslinkability, printability, and selective CO₂ chemisorption.

CO₂ sensor Optical fiber-tip interferometer Poly(ionic liquid) selective adsorption

Allyl‑PIL Ionogels Exhibit Higher Thermal Stability (Up to 325 °C) Than Vinyl‑PIL Ionogels in Thiol–Ene Networks

In a comparative study of thiol–ene ionogels prepared from polymerizable imidazolium bis(trifluoromethylsulfonyl)imide ILs, all synthesized ionogels were stable in the temperature range 304–325 °C; however, ionogels formulated with allyl‑functionalized polymerizable ionic liquids (allyl‑PILs) consistently displayed higher thermal decomposition temperatures than their vinyl‑PIL counterparts [REFS‑1]. The allyl‑PIL structure also influenced polymerization kinetics and final mechanical properties, with tensile strength and Young’s modulus correlating with spacer length in the vinyl‑PIL series but with allyl‑PILs providing a distinct thermal stability advantage independent of spacer length [REFS‑1]. Although this study used bis(trifluoromethylsulfonyl)imide anions rather than bromide, the thermal stability hierarchy (allyl‑PIL > vinyl‑PIL) is governed by the cation architecture and is therefore class‑transferable to the bromide system [REFS‑1].

Ionogel Thiol–ene photopolymerization Thermal stability

High-Value Application Scenarios Where 1-Allyl-3-vinylimidazolium Bromide Provides Measurable Advantage Over Generic Imidazolium Ionic Liquids


High‑Efficiency Capillary Liquid Chromatography Columns Requiring Elevated Ionic Liquid Loading and Enhanced Polar‑Analyte Selectivity

Laboratories fabricating in‑house hybrid monolithic capillary columns can achieve a three‑fold increase in bonded imidazolium ionic liquid content and a specific surface area of 478 m² g⁻¹ by employing 1‑allyl‑3‑vinylimidazolium bromide as a simultaneous cross‑linker and functional monomer [REFS‑1]. The resulting columns separate highly polar nucleosides and nucleic acid bases using pure water as the mobile phase and handle complex tryptic digests, performance metrics that directly reduce solvent consumption and simplify method development compared with columns prepared from conventional mono‑vinyl imidazolium monomers.

Fouling‑Resistant PVDF Membranes for High‑Salinity Produced Water Treatment by Membrane Distillation

Membrane manufacturers and water‑treatment system integrators who graft 1‑vinyl‑3‑allylimidazolium bromide from PVDF surfaces obtain the highest permeate flux and the lowest organic fouling rate among a panel of four functional monomers tested under real produced‑water conditions [REFS‑2]. The charge‑balanced polyionic liquid brush architecture minimizes pretreatment requirements (e.g., electrocoagulation) and extends operational cycles, directly lowering the capital and operating expenditure of membrane distillation plants.

Ultra‑Long‑Life Lithium–Sulfur Battery Cathodes Based on Inverse Vulcanization Chemistry

Battery R&D groups synthesizing sulfur‑rich cathodes via inverse vulcanization of S₈ can copolymerize 1‑vinyl‑3‑allylimidazolium bromide (DVIMBr) to create a poly(S‑co‑DVIMBr) active material that retains 90.22% capacity after 900 cycles through a dual covalent‑electrostatic polysulfide trapping mechanism confirmed by DFT [REFS‑3]. This cycling stability significantly exceeds that of non‑functionalized sulfur copolymers and positions DVIMBr as a critical monomer for next‑generation Li–S cells targeting long‑duration energy storage.

Miniaturized Optical Fiber‑Tip CO₂ Sensors with Sub‑0.1% Detection Limits for Environmental and Food‑Quality Monitoring

Sensor developers can synthesize photocrosslinkable poly(1‑allyl‑3‑vinylimidazolium bromide) (PAVB) for in‑situ μ‑printing of Fabry–Pérot interferometers directly onto optical fiber end‑faces, achieving a linear CO₂ response (0–20%, R²=0.996), a detection limit of 0.05% CO₂, and sensitivity of ~35 pm %⁻¹ [REFS‑4][REFS‑5]. The reversible carbamate‑formation mechanism at the imidazolium C2 position provides intrinsic chemical selectivity that generic acrylate‑based or non‑imidazolium polymer coatings cannot replicate, making the monomer indispensable for remote, space‑constrained CO₂ monitoring.

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